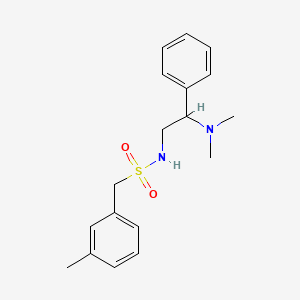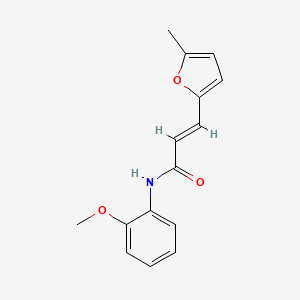![molecular formula C17H15FN6O B2480282 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199246-07-4](/img/structure/B2480282.png)
2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often attract interest for their potential biological activity and chemical properties. Compounds with pyridine, pyrimidine, and fluoropyrimidine motifs, such as "2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one," are frequently explored in medicinal chemistry for their potential as therapeutic agents or biological probes. Research efforts typically focus on synthesis, molecular structure analysis, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler building blocks. For instance, Doll et al. (1999) and Dolci et al. (1998) discuss the synthesis and in vivo binding properties of fluorinated pyridine derivatives with potential for PET imaging, highlighting the intricate steps and conditions required for such syntheses (Doll et al., 1999).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. Studies such as those by Klein et al. (2014) investigate the coordination and molecular packing of pyrimidinyl-terpyridine compounds, offering insights into how structural features influence molecular interactions and stability (Klein et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are directly influenced by their molecular structure. Research by Zhang et al. (2004) on novel radioligands for nicotinic acetylcholine receptors exemplifies how specific functional groups contribute to a compound's reactivity and potential biological activity (Zhang et al., 2004).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for understanding a compound's suitability for various applications. The studies often employ techniques like X-ray crystallography to elucidate crystal structures, as seen in research by Rodríguez et al. (2007), providing valuable data on the compound's physical characteristics (Rodríguez et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are pivotal for predicting how the compound interacts in biological systems or chemical reactions. For instance, the work by Xiang et al. (2012) on dihydropyrimidinones demonstrates the synthesis and potential applications of pyrimidinone derivatives, underscoring the importance of chemical properties in designing new compounds (Xiang et al., 2012).
Applications De Recherche Scientifique
Osteoporosis Treatment
Research led by Coleman et al. (2004) identified compounds with structures similar to 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, suggesting potential applications in the treatment of osteoporosis (Coleman et al., 2004).
Antifungal Agent Development
Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, which involves compounds structurally related to the queried chemical. The process development insights provided can aid in the understanding of how similar compounds might be synthesized and utilized as antifungal agents (Butters et al., 2001).
Mood Disorders Treatment
Chrovian et al. (2018) developed compounds structurally akin to the queried chemical, exhibiting properties as P2X7 antagonists. The selected compound demonstrated potential for the treatment of mood disorders and was advanced into clinical trials, highlighting its relevance in therapeutic applications for mood disorder treatment (Chrovian et al., 2018).
Antidepressant and Nootropic Agent Synthesis
Thomas et al. (2016) synthesized compounds related to this compound, which exhibited antidepressant and nootropic activities. This study indicates the potential for using such compounds in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Antimicrobial Activity
Research by Desai and Dodiya (2014) involved the synthesis of pyridine derivatives structurally similar to the queried chemical, which were screened for antibacterial and antifungal activities. The study's findings contribute to the potential use of such compounds in antimicrobial applications (Desai & Dodiya, 2014).
Propriétés
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-11-21-17(14)23-8-12(9-23)10-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEAQGFEXSAOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)


![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)


![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)